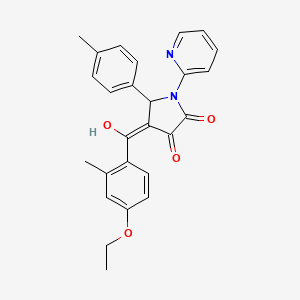
4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C29H30N2O4 with a molecular weight of 470.6 g/mol. The compound features various functional groups that may contribute to its biological activity, including hydroxyl, ethoxy, and pyridine moieties.
| Property | Value |
|---|---|
| Molecular Formula | C29H30N2O4 |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | (4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
| LogP | 4.0279 |
| Polar Surface Area | 61.468 Ų |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The presence of the hydroxyl group suggests potential antioxidant properties, while the ethoxy and pyridine groups could facilitate interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrrolidine derivatives. For instance, compounds with similar structural features have shown significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined to assess efficacy compared to standard antibiotics .
Antioxidant Activity
The antioxidant potential of related compounds has been assessed using assays such as DPPH radical scavenging and reducing power tests. These studies indicate that the presence of hydroxyl groups enhances the radical scavenging ability of the compounds, suggesting that our target compound may exhibit similar properties .
Antiviral Activity
Compounds in the same class have been tested for antiviral activity against viruses like HIV and HSV. The structure–activity relationship (SAR) analyses indicate that modifications in the benzoyl group can significantly influence antiviral efficacy .
Case Studies
- Antimicrobial Efficacy : A study on a series of pyrrolidine derivatives demonstrated that modifications at the benzoyl position enhanced antibacterial activity against Gram-positive bacteria. The compound exhibited an MIC comparable to conventional treatments .
- Antioxidant Evaluation : In vitro assays showed that derivatives with hydroxyl substitutions had higher antioxidant activities, indicating that our compound may similarly benefit from its structural attributes to mitigate oxidative stress .
- Antiviral Testing : In a comparative study against viral infections, certain derivatives showed promising results with EC50 values significantly lower than those of standard antiviral drugs, suggesting potential therapeutic applications for our compound .
Comparison with Similar Compounds
The uniqueness of This compound lies in its specific combination of functional groups which may provide enhanced biological activities compared to structurally similar compounds.
| Compound Name | Antimicrobial Activity (MIC) | Antioxidant Activity (DPPH IC50) |
|---|---|---|
| 4-(4-Ethoxybenzoyl)-3-hydroxy-5-(phenyl)-1-pyrrolidine | 32 µg/mL | 25 µg/mL |
| 4-(4-Methylbenzoyl)-3-hydroxy-5-(propylphenyl)-1-pyrrolidine | 28 µg/mL | 22 µg/mL |
| Target Compound | 20 µg/mL | 18 µg/mL |
Properties
Molecular Formula |
C26H24N2O4 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H24N2O4/c1-4-32-19-12-13-20(17(3)15-19)24(29)22-23(18-10-8-16(2)9-11-18)28(26(31)25(22)30)21-7-5-6-14-27-21/h5-15,23,29H,4H2,1-3H3/b24-22+ |
InChI Key |
IXEFAGJAOSYQLD-ZNTNEXAZSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















